N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15670321
Molecular Formula: C32H37N5O2S
Molecular Weight: 555.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H37N5O2S |
|---|---|
| Molecular Weight | 555.7 g/mol |
| IUPAC Name | N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C32H37N5O2S/c1-21-13-15-24(16-14-21)37-29(23-11-9-8-10-12-23)35-36-30(37)40-20-27(38)34-33-19-22-17-25(31(2,3)4)28(39)26(18-22)32(5,6)7/h8-19,39H,20H2,1-7H3,(H,34,38)/b33-19+ |
| Standard InChI Key | MANBVISZGCPNLT-HNSNBQBZSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (molecular formula: C₃₂H₃₇N₅O₂S) is a high-molecular-weight compound (555.7 g/mol) featuring three distinct functional groups:
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Hydrazide linkage: The acetohydrazide moiety (-NH-NHCO-) provides hydrogen-bonding capabilities, critical for interactions with biological targets.
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1,2,4-Triazole ring: Substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 5, this heterocycle enhances metabolic stability and binding affinity.
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Phenolic moiety: The 3,5-di-tert-butyl-4-hydroxyphenyl group confers steric protection to the hydroxyl group, augmenting antioxidant activity by preventing premature oxidation.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₃₇N₅O₂S |
| Molecular Weight | 555.7 g/mol |
| CAS Number | VC15670321 |
| Key Functional Groups | Hydrazide, Triazole, Phenolic |
The tert-butyl groups at the 3- and 5-positions of the phenolic ring enhance lipophilicity, potentially improving membrane permeability in biological systems. The sulfanyl (-S-) bridge between the triazole and acetohydrazide groups introduces conformational flexibility, enabling adaptive binding to enzyme active sites .
Synthesis and Purification
The synthesis of N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide follows a multi-step protocol:
Condensation Reaction
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Reactants: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide.
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Conditions: Reflux in ethanol or methanol under acidic (e.g., acetic acid) or basic (e.g., pyridine) catalysis for 6–12 hours.
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Mechanism: Schiff base formation via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, yielding the E-configuration imine.
Purification Techniques
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Recrystallization: Ethanol/water mixtures are used to isolate the product, achieving >95% purity.
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients resolves residual starting materials.
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (0.1–1.0 M) |
| Reaction Time | 8–10 hours |
| Yield | 65–75% |
Biological Activities and Mechanisms
Antioxidant Properties
The phenolic hydroxyl group acts as a hydrogen donor, neutralizing free radicals such as hydroxyl (- OH) and peroxyl (ROO- ) species via single-electron transfer. Comparative studies suggest tert-butyl groups enhance radical stability, prolonging antioxidant efficacy .
Antimicrobial Activity
Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The triazole ring disrupts microbial cell wall synthesis by inhibiting lanosterol demethylase.
| Activity | Mechanism | Efficacy (IC₅₀/µM) |
|---|---|---|
| Antioxidant | Radical scavenging | 2.5–5.0 |
| Antimicrobial | Cell wall disruption | 8–32 µg/mL |
| AChE Inhibition | Active site binding | 0.23 |
Research Applications
Medicinal Chemistry
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Neurodegenerative Diseases: As a dual AChE/CA inhibitor, this compound may alleviate symptoms of Alzheimer’s by modulating acetylcholine levels and reducing oxidative stress .
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Anticancer Agents: Triazole derivatives induce apoptosis in cancer cells via mitochondrial pathway activation; ongoing studies explore its efficacy against breast and lung carcinomas.
Materials Science
The tert-butyl groups enhance thermal stability (decomposition temperature >250°C), making it suitable for high-performance polymer additives.
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparisons
| Compound | Key Features | AChE IC₅₀ (µM) |
|---|---|---|
| Target Compound | Triazole, tert-butyl phenol | 0.23 |
| EVT-11814122 | Triazole, tert-butyl phenyl | 0.45 |
| Compound 9 | Furfuryl-triazole | 0.18 |
The target compound outperforms EVT-11814122 in AChE inhibition due to its phenolic hydroxyl group, which forms additional hydrogen bonds with the enzyme’s catalytic site .
Future Directions and Challenges
Opportunities
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Drug Development: Optimize bioavailability via prodrug strategies (e.g., ester prodrugs for enhanced absorption).
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Combination Therapies: Synergistic effects with β-lactam antibiotics could address antimicrobial resistance.
Challenges
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